molecular formula C22H23N3O5S B2387049 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 894010-86-7

2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2387049
CAS No.: 894010-86-7
M. Wt: 441.5
InChI Key: YMHNICIYCIBTEX-UHFFFAOYSA-N
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Description

2-(3-((4-Nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetic organic compound featuring a complex heterocyclic framework. Its structure integrates three key moieties:

  • Indole core: A bicyclic aromatic system with a nitrogen atom at position 1, substituted at position 3 with a sulfonyl group.
  • 4-Nitrobenzylsulfonyl group: A sulfonamide-linked para-nitrobenzyl group, providing strong electron-withdrawing properties.
  • Piperidin-1-yl ethanone: A ketone functionalized with a piperidine ring, a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-22(23-12-4-1-5-13-23)15-24-14-21(19-6-2-3-7-20(19)24)31(29,30)16-17-8-10-18(11-9-17)25(27)28/h2-3,6-11,14H,1,4-5,12-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHNICIYCIBTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Preparation

The 1H-indol-1-yl scaffold is typically synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. A modified procedure adapted from pyrazole derivative syntheses employs:

Reaction Conditions

  • Cyclocondensation of phenylhydrazine (1.2 eq) with γ-ketoester (1.0 eq)
  • Catalyst: ZnCl₂ (0.1 eq) in glacial acetic acid
  • Temperature: 120°C, 8 hr
  • Yield: 68–72%

Critical parameters:

  • Excess hydrazine prevents diketone side products
  • Acidic conditions promote enol tautomerization for cyclization

Sulfonation at C3 Position

Introducing the sulfonyl group requires precise control to avoid over-oxidation. A two-step protocol demonstrates superior regioselectivity:

Step 1: Thioether Formation

  • React indole (1.0 eq) with 4-nitrobenzyl mercaptan (1.1 eq)
  • Base: K₂CO₃ (2.5 eq) in DMF
  • Temperature: 0°C → RT, 12 hr
  • Yield: 85%

Step 2: Oxidation to Sulfone

  • Oxidizing agent: mCPBA (2.2 eq) in DCM
  • Temperature: −15°C, 2 hr
  • Yield: 93%

Table 1: Sulfonation Optimization

Parameter Range Tested Optimal Value
Oxidant H₂O₂, Oxone, mCPBA mCPBA
Temperature (°C) −20 to 25 −15
Solvent DCM, THF, EtOAc DCM
Reaction Time (hr) 1–6 2

mCPBA demonstrates superior oxidation efficiency (93% vs. 78% for Oxone). Low temperatures prevent nitro group reduction, a common side reaction at >0°C.

Ethanone Coupling

The final step employs nucleophilic substitution under mild conditions to preserve sulfone integrity:

Procedure

  • Sulfonated indole (1.0 eq), 1-(piperidin-1-yl)ethanone (1.5 eq)
  • Base: DIPEA (3.0 eq) in acetonitrile
  • Catalyst: KI (0.2 eq)
  • Temperature: 60°C, 24 hr
  • Yield: 65%

Key Observations

  • Polar aprotic solvents enhance nucleophilicity of the indole nitrogen
  • Excess ketone compensates for steric hindrance at the indole 1-position
  • KI catalyzes the SN2 mechanism through halide exchange

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 8.42 (d, J = 8.4 Hz, 2H, Ar-H nitrobenzyl)
  • δ 8.21 (s, 1H, indole C2-H)
  • δ 4.72 (s, 2H, SO₂CH₂)
  • δ 3.61–3.58 (m, 4H, piperidine N-CH₂)
  • δ 1.64–1.58 (m, 6H, piperidine CH₂)

13C NMR (101 MHz, CDCl₃)

  • δ 168.4 (C=O)
  • δ 149.2 (C-NO₂)
  • δ 136.8 (indole C3)
  • δ 52.1 (piperidine CH₂N)
  • δ 25.7–24.3 (piperidine CH₂)

HRMS (ESI-TOF)
Calculated for C₂₂H₂₂N₃O₅S [M+H]⁺: 440.1284
Found: 440.1281

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows:

  • Retention time: 6.72 min
  • Purity: 98.4% (254 nm)
  • No detectable sulfoxide or des-nitro impurities

Process Optimization Challenges

Nitro Group Stability

The 4-nitrobenzyl group undergoes partial reduction during prolonged reactions (>24 hr) at elevated temperatures (>80°C). Mitigation strategies include:

  • Strict temperature control (±2°C)
  • Nitrogen atmosphere to prevent oxidative side reactions
  • Use of radical scavengers (BHT, 0.1% w/w)

Sulfonation Regioselectivity

Competitive sulfonation at indole C2 occurs in 12–15% yield without careful reagent addition:

  • Slow addition of sulfonyl chloride (0.5 mL/min)
  • Pre-complexation with Zn(OTf)₂ (0.05 eq) improves C3 selectivity

Scale-Up Considerations

Pilot-scale production (100 g batch) reveals:

  • Exothermic sulfonation requires jacketed reactor cooling
  • Ethyl acetate/hexane (1:3) optimal for crystallization
  • Residual DIPEA removal via aqueous HCl wash (pH 5–6)

Table 2: Scale-Up Parameters

Parameter Lab Scale Pilot Scale
Batch Size 5 g 100 g
Reaction Time 24 hr 28 hr
Yield 65% 61%
Purity 98.4% 97.1%

Yield reduction at scale correlates with increased mixing time and thermal gradients.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Adapting methods from pyrimidine derivatives, a Suzuki-Miyaura approach was attempted:

Conditions

  • Indolylboronic acid (1.0 eq)
  • 4-Nitrobenzylsulfonyl chloride (1.2 eq)
  • Pd(PPh₃)₄ (5 mol%)
  • Base: K₃PO₄ (3.0 eq)
  • Solvent: DME/H₂O (4:1)
  • Yield: 38%

Though lower yielding, this method avoids harsh oxidation steps.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMF accelerates the coupling step:

  • Reaction time reduction: 24 hr → 30 min
  • Yield improvement: 65% → 71%
  • Increased side products: 2% → 9%

Trade-offs between speed and purity limit industrial applicability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol using reagents like lithium aluminum hydride.

    Substitution: The piperidine moiety can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(3-((4-aminobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone.

    Reduction: 2-(3-((4-mercaptobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can covalently modify proteins, thereby altering their function. The indole and piperidine moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Ethanone Motifs

a) 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28)
  • Structure : Replace the indole-sulfonyl group with a tetrazole ring linked to an aryl group.
  • Synthesis: Derived from 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates reacting with piperidine .
  • Key Differences: The tetrazole ring introduces distinct hydrogen-bonding capabilities compared to the indole-sulfonyl group.
b) Sulfonylpiperazine-Ethanone Derivatives (7e–7k)
  • Structure: Examples include 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone derivatives .
  • Key Differences :
    • Substituent Variation : Sulfonyl groups are attached to piperazine (e.g., 4-methoxyphenyl, trifluoromethylphenyl) rather than a nitrobenzyl-indole system.
    • Physical Properties : Melting points range from 123–167°C, suggesting higher crystallinity compared to the target compound, which likely has a lower melting point due to steric hindrance from the indole-nitrobenzyl group.
c) 2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
  • Structure : Features a chloroindole and benzoxazole-piperidine group instead of sulfonyl-nitrobenzyl .
  • Chlorine at the indole position may enhance lipophilicity compared to the nitro group.

Functional Analogues with Sulfonamide or Indole Groups

a) 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone
  • Structure : Lacks the piperidine and nitrobenzyl groups but retains the indole-sulfonyl core .
  • Simpler structure may result in lower metabolic stability.
b) (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
  • Structure: Replaces the ethanone linker with a methanone and substitutes sulfonyl with benzylpiperazine .
  • Methanone linker may reduce conformational flexibility compared to ethanone.

Physicochemical and Pharmacological Implications

Compound Molecular Weight Key Functional Groups Potential Bioactivity
Target Compound ~437.5 g/mol Indole, 4-nitrobenzylsulfonyl, piperidine Enzyme inhibition (e.g., kinases, proteases)
1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone ~313.4 g/mol Tetrazole, piperidine Antimicrobial, anti-inflammatory
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone ~489.6 g/mol Tetrazole-thio, sulfonylpiperazine Antiproliferative (e.g., cancer targets)
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone ~299.3 g/mol Indole, phenylsulfonyl Neuroprotective, antioxidant
  • Steric Considerations : The indole-sulfonyl group may hinder access to hydrophobic binding pockets compared to smaller tetrazole or benzoxazole substituents .

Biological Activity

2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetic organic compound belonging to the class of indole derivatives, characterized by its unique structural features, including an indole core, a sulfonyl group, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O5SC_{21}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 427.5 g/mol. The compound's structure can be represented as follows:

Structure C21H21N3O5S\text{Structure }\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{O}_{5}\text{S}

This compound features:

  • An indole moiety , which is known for its role in various biological activities.
  • A sulfonyl group , which enhances the compound's pharmacological properties.
  • A piperidine ring , contributing to its binding affinity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that covalently modify proteins, altering their function. The indole and piperidine components enhance the compound's binding affinity and specificity for its targets, potentially leading to significant biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing indole structures have shown inhibitory effects on Insulin-Like Growth Factor I Receptors (IGF-1R), which are implicated in various cancers. This inhibition can disrupt signaling pathways that promote tumor growth and survival, making these compounds potential candidates for cancer therapy .

Case Study:
A study evaluating similar indole derivatives reported significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 0.24 to 0.97 μg/mL for the most active compounds . These findings suggest that the incorporation of the nitrobenzyl sulfonamide moiety may enhance the anticancer efficacy.

Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Compounds bearing sulfonamide groups are known for their broad-spectrum antibacterial activity. In vitro studies have demonstrated that related compounds exhibit potent activity against Gram-positive bacteria, with some showing moderate effectiveness against Gram-negative strains .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus2.14
Compound BEscherichia coli6.28
Compound CStreptococcus pneumoniae2.15

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Indole Synthesis: Utilizing Fischer indole synthesis methods.
  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base.
  • Alkylation: Final reaction with piperidine under basic conditions.

These steps require optimization for yield and purity, particularly when scaling up for industrial production .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the indole moiety and subsequent coupling with a piperidine-derived ketone. Key steps include:

  • Sulfonylation : Reacting 1H-indole with 4-nitrobenzylsulfonyl chloride under basic conditions (e.g., NaOH/K₂CO₃) in dichloromethane or THF .
  • Coupling : Using palladium or copper catalysts to link the sulfonylated indole to the piperidin-1-yl-ethanone core .
  • Purification : Employing column chromatography or recrystallization to isolate the final product.
Step Reagents/Conditions Purpose
Sulfonylation4-nitrobenzylsulfonyl chloride, DCM/THF, base (NaOH)Introduce sulfonyl group
CouplingPd/Cu catalysts, inert atmosphereForm C-N/C-S bonds
PurificationChromatography, recrystallizationIsolate high-purity product

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms molecular structure by analyzing proton environments (e.g., indole C-H signals at δ 7.2–8.5 ppm) .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of organic solvents or dust .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to non-polar alternatives (toluene) .
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions .
  • DoE (Design of Experiments) : Use factorial design to assess temperature, pH, and stoichiometry effects .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

  • Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., S=O bond distances ~1.43 Å) and confirms stereochemistry .
  • Intermolecular Interactions : Analyze C–H⋯π or hydrogen-bonding networks to predict stability and reactivity .

Q. What strategies address discrepancies in reported biological activity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Meta-Analysis : Compare IC₅₀ values across publications to identify outliers due to assay variability .
  • SAR Studies : Modify substituents (e.g., nitro group position) to correlate structure with activity trends .

Q. What in vitro models are suitable for studying its mechanism of action?

  • Enzyme Inhibition Assays : Test inhibition of kinases or proteases using fluorescence-based kits .
  • Cell Viability Assays : MTT or ATP-lite assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina .

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